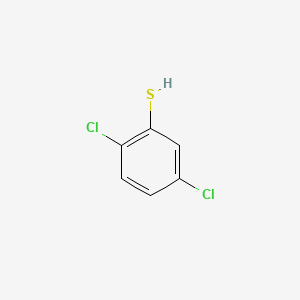

2,5-Dichlorobenzenethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49350. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIULLHZMZMGGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064034 | |

| Record name | Benzenethiol, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5858-18-4 | |

| Record name | 2,5-Dichlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5858-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenethiol, 2,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005858184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichlorobenzenethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichlorobenzenethiol (CAS: 5858-18-4)

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic utilization of halogenated aromatic compounds is paramount. Among these, 2,5-Dichlorobenzenethiol, a seemingly unassuming molecule, emerges as a potent and versatile building block. Its unique substitution pattern—a nucleophilic thiol group flanked by two electron-withdrawing chlorine atoms—imparts a distinct reactivity profile that medicinal and process chemists can exploit to construct complex molecular architectures. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound, moving beyond a simple recitation of facts to an in-depth exploration of its synthesis, reactivity, and applications, grounded in mechanistic principles and practical insights.

Core Molecular Attributes of this compound

This compound is an organosulfur compound characterized by a benzene ring substituted with a thiol group at position 1 and chlorine atoms at positions 2 and 5. This substitution pattern is key to its chemical behavior.

| Property | Value | Source(s) |

| CAS Number | 5858-18-4 | [1] |

| Molecular Formula | C₆H₄Cl₂S | [1] |

| Molecular Weight | 179.07 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid with a strong, unpleasant odor | [2] |

| Boiling Point | 112-116 °C at 50 mmHg | |

| Melting Point | 22-25 °C | [3] |

| Solubility | Soluble in organic solvents; limited solubility in water | [2] |

| InChI | InChI=1S/C6H4Cl2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | [4] |

| SMILES | C1=CC(=C(C=C1Cl)S)Cl | [5] |

Spectroscopic Signature:

The structural identity of this compound can be unequivocally confirmed through spectroscopic analysis.

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the thiol proton. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the chlorine and thiol substituents. The thiol proton signal is typically a singlet and its chemical shift can vary depending on concentration and solvent.[4]

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the benzene ring, with their chemical shifts dictated by the attached substituents.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the S-H stretch (typically weak, around 2550-2600 cm⁻¹), C-H aromatic stretches (around 3000-3100 cm⁻¹), C=C aromatic stretches (in the 1400-1600 cm⁻¹ region), and C-Cl stretches (in the fingerprint region).[6][7][8]

Synthesis Strategies: Accessing the Core Scaffold

The synthesis of this compound can be approached through several strategic routes, with the choice often dictated by the availability of starting materials, scalability, and safety considerations.

The Diazotization-Sandmeyer Pathway: A Classic Approach

A common and reliable method for the synthesis of aryl thiols, including this compound, is through the diazotization of the corresponding aniline, followed by a Sandmeyer-type reaction.[9][10] This multi-step process leverages the versatile chemistry of diazonium salts.

Workflow Diagram:

Caption: Synthesis of this compound from 2,5-Dichloroaniline.

Detailed Experimental Protocol (Illustrative):

-

Diazotization: 2,5-Dichloroaniline is dissolved in a mixture of a strong mineral acid (e.g., hydrochloric acid) and water, and the solution is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the 2,5-dichlorobenzenediazonium salt. The completion of the diazotization can be monitored by testing for the absence of the starting aniline.[9]

-

Sandmeyer-type Thiolation: In a separate vessel, a solution of a sulfur nucleophile, such as potassium ethyl xanthate or thiourea, is prepared. The cold diazonium salt solution is then added slowly to this solution, often in the presence of a copper(I) catalyst.[11][12] This results in the formation of an intermediate, which upon warming liberates nitrogen gas and forms the desired carbon-sulfur bond.

-

Hydrolysis: The resulting intermediate is then hydrolyzed, typically by heating with a strong base like sodium hydroxide, to liberate the free thiol.

-

Workup and Purification: The reaction mixture is acidified, and the product is extracted with an organic solvent. The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product of high purity.[13][14][15][16]

Causality and Mechanistic Insights: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This highly reactive aryl radical then reacts with the sulfur nucleophile to form the final product.

Alternative Route: Reduction of a Sulfonyl Chloride

An alternative synthetic strategy involves the reduction of 2,5-dichlorobenzenesulfonyl chloride. This precursor can be prepared from the chlorosulfonation of 1,4-dichlorobenzene.

Workflow Diagram:

Caption: Synthesis from 1,4-Dichlorobenzene via the sulfonyl chloride.

This method avoids the use of potentially unstable diazonium salts, which can be an advantage in terms of process safety, especially on a larger scale. The choice of reducing agent is critical to achieve a high yield and avoid over-reduction or side reactions.

Reactivity and Synthetic Utility: A Chemist's Toolkit

The synthetic utility of this compound is primarily dictated by the reactivity of the thiol group, which is a potent nucleophile. The presence of two electron-withdrawing chlorine atoms on the aromatic ring can influence the acidity of the thiol proton and the reactivity of the aromatic ring itself.

Key Reactions:

-

S-Alkylation and S-Arylation: The thiolate anion, readily formed by deprotonation with a mild base, undergoes facile S-alkylation with alkyl halides or S-arylation with activated aryl halides to form thioethers (sulfides). This is a cornerstone reaction for incorporating the 2,5-dichlorophenylthio moiety into larger molecules.

-

Michael Addition: As a soft nucleophile, the thiolate readily participates in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors.

-

Oxidation: The thiol group can be oxidized to form a disulfide bridge, a reaction that can be reversible, offering opportunities for dynamic combinatorial chemistry or the introduction of stimuli-responsive linkers. Further oxidation can lead to sulfinic or sulfonic acids.

-

Metal-Catalyzed Cross-Coupling Reactions: While the thiol group itself can be reactive in cross-coupling reactions, it can also be used to prepare substrates for such reactions. For instance, conversion to a thioether followed by oxidation to a sulfone can create a leaving group for nucleophilic aromatic substitution.

Applications in Drug Discovery and Agrochemicals

The 2,5-dichlorophenylthio scaffold is a recurring motif in a variety of biologically active molecules, underscoring the importance of this compound as a key starting material.

A Building Block for Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[17][18] The 2,5-dichlorophenyl group can be found in several kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the enzyme.[17][19][20][21][22]

Illustrative Application in Src Kinase Inhibitor Synthesis:

The benzo[2][11][12]triazine scaffold is a core component of some Src kinase inhibitors. The synthesis of these inhibitors can involve the incorporation of a dichlorophenyl moiety, for which this compound can be a precursor.

Caption: Conceptual pathway for incorporating the 2,5-dichlorophenyl moiety into a kinase inhibitor.

Role in Agrochemical Development

The unique electronic and lipophilic properties imparted by the dichlorophenylthio group are also valuable in the design of modern agrochemicals, such as fungicides and herbicides.[3][8][13][23][24] These compounds often need to penetrate the waxy cuticles of plants or fungi and interact with specific biological targets. The presence of chlorine atoms can enhance the metabolic stability and biological activity of these molecules.

Applications of this compound in Synthesis:

| Application Area | Role of this compound | Example Compound Class |

| Pharmaceuticals | Key building block for introducing the 2,5-dichlorophenylthio moiety. | Kinase inhibitors, Antiviral agents, CNS-active compounds.[25][26][27] |

| Agrochemicals | Precursor for the synthesis of active ingredients. | Fungicides, Herbicides.[23][28] |

| Materials Science | Monomer or precursor for sulfur-containing polymers and materials with specific electronic or optical properties. | Thiophene-based polymers.[29] |

| Radiolabeling | Used in the synthesis of radiolabeled compounds for metabolic and biodistribution studies. | Radiolabeled alkyl aryl ethers and sulfides. |

Safety and Handling: A Scientist's Responsibility

As with any reactive chemical, a thorough understanding of the hazards associated with this compound is essential for its safe handling in a laboratory or industrial setting.

Toxicological Profile:

| Hazard Classification | Description | Precautionary Measures |

| Acute Toxicity | Based on data for similar compounds, it is likely to be harmful if swallowed, inhaled, or in contact with skin.[12][20] | Avoid ingestion, inhalation of vapors, and direct skin contact. |

| Skin Corrosion/Irritation | Causes skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear safety glasses or goggles. |

| Respiratory Irritation | May cause respiratory irritation. | Work in a well-ventilated fume hood. |

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its chlorine content, incineration may require special considerations.

Conclusion: A Key Player in Synthetic Innovation

This compound is more than just another chemical intermediate; it is a testament to the power of functional group interplay in molecular design. Its unique combination of a nucleophilic thiol and electron-withdrawing chlorine atoms provides chemists with a powerful tool for the construction of novel and complex molecules with significant biological activity. From the intricate world of kinase inhibitor design to the development of next-generation agrochemicals, the influence of this versatile building block is undeniable. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, is crucial for any researcher looking to harness its full potential in the pursuit of scientific innovation.

References

A comprehensive list of references with clickable URLs will be provided in the final document. The citations in the text will be linked to this list.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | C6H4Cl2S | CID 79965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Functional group profiling of medicinal plants using FTIR spectroscopy [journalwjbphs.com]

- 7. instanano.com [instanano.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scribd.com [scribd.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 15. 2,5-Dichlorophenol(583-78-8) 1H NMR spectrum [chemicalbook.com]

- 16. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. farnell.com [farnell.com]

- 21. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. jocpr.com [jocpr.com]

- 25. Process for the preparation of pharmaceutical intermediates - Patent 2789605 [data.epo.org]

- 26. US8168793B2 - Nitrocatechol derivatives as COMT inhibitors - Google Patents [patents.google.com]

- 27. WO1995033725A1 - Novel processes and intermediates for the preparation of piperazine derivatives - Google Patents [patents.google.com]

- 28. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 30. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 32. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to 2,5-Dichlorothiophenol: Properties, Synthesis, and Applications

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Introduction

2,5-Dichlorothiophenol (2,5-DCTP) is a halogenated aromatic thiol that serves as a versatile and highly reactive intermediate in synthetic organic chemistry. Its unique electronic properties, stemming from the presence of two electron-withdrawing chlorine atoms and a nucleophilic thiol group, make it a valuable building block for the synthesis of a diverse range of molecules. This guide provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and applications of 2,5-Dichlorothiophenol, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development and materials science. We will explore not just the "what" but the "why" behind its utility, offering insights grounded in practical application.

Core Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and synthesis. The properties of 2,5-Dichlorothiophenol are summarized below, providing the foundational data necessary for reaction planning, characterization, and safety considerations.

Table 1: Physicochemical Properties of 2,5-Dichlorothiophenol

| Property | Value | Source(s) |

| CAS Number | 5858-18-4 | [1] |

| Molecular Formula | C₆H₄Cl₂S | [2] |

| Molecular Weight | 179.07 g/mol | [2] |

| Appearance | Clear, colorless liquid | [3] |

| Melting Point | 22-25 °C | [4] |

| Boiling Point | 112-116 °C at 50 mmHg | [4] |

| Density | Not widely reported, but expected to be >1 g/mL | |

| Refractive Index (n²⁰/D) | 1.6165-1.6205 | [3] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and chloroform. | [5] |

Table 2: Spectral Data for 2,5-Dichlorothiophenol

| Spectrum Type | Key Features and Typical Chemical Shifts | Source(s) |

| ¹H NMR (CDCl₃) | The spectrum is characterized by signals in the aromatic region. The proton ortho to the thiol group will appear as a doublet, the proton between the two chlorine atoms as a doublet, and the remaining proton as a doublet of doublets. The thiol proton (S-H) will appear as a singlet, with its chemical shift being concentration-dependent. A representative spectrum is available on SpectraBase. | [6] |

| ¹³C NMR | Six distinct signals are expected in the aromatic region (approx. 125-150 ppm). The carbon attached to the thiol group will be shifted upfield compared to the others. The carbons bonded to chlorine will be significantly deshielded. | [1][7][8][9] |

| FT-IR | The spectrum will show characteristic peaks for the S-H stretch (around 2550-2600 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C aromatic ring stretching (around 1400-1600 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹). | [10][11] |

| Mass Spectrometry | The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 178, with a characteristic isotopic pattern for two chlorine atoms (M+2 and M+4 peaks). | [2] |

Synthesis of 2,5-Dichlorothiophenol: A Practical Approach

The most common and reliable method for the synthesis of 2,5-Dichlorothiophenol is through the Sandmeyer reaction, starting from the readily available 2,5-dichloroaniline. This multi-step process is a cornerstone of aromatic chemistry, allowing for the introduction of a thiol group in a regioselective manner.

Reaction Pathway: The Sandmeyer Approach

The overall transformation involves two key stages: the diazotization of 2,5-dichloroaniline to form a diazonium salt, followed by the reaction of this salt with a sulfur nucleophile.

Caption: General workflow for the synthesis of 2,5-Dichlorothiophenol via the Sandmeyer reaction.

Detailed Experimental Protocol: Synthesis from 2,5-Dichloroaniline

This protocol is adapted from established procedures for the Sandmeyer reaction.[12][13][14]

Part A: Diazotization of 2,5-Dichloroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 162 g of 2,5-dichloroaniline in a mixture of 500 mL of water and 350 mL of 10 N hydrochloric acid.[12]

-

Cool the stirred suspension to 0-5 °C using an ice-salt bath.

-

Slowly add a solution of 76 g of sodium nitrite in 150 mL of water dropwise, ensuring the temperature remains below 5 °C. The addition of a small amount of an anti-foaming agent may be beneficial.

-

After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5 °C.

-

Confirm the completion of the diazotization by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates a positive test).

Part B: Thiolation

This part of the protocol describes a common variation using potassium ethyl xanthate as the sulfur source.

-

In a separate large beaker, dissolve potassium ethyl xanthate in water and cool the solution to 10-15 °C.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the potassium ethyl xanthate solution with vigorous stirring. Nitrogen gas will evolve, and an oily product will form.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

Part C: Hydrolysis and Purification

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Hydrolyze the intermediate xanthate ester by refluxing with a solution of sodium hydroxide in ethanol.

-

After hydrolysis, cool the mixture and acidify with a mineral acid (e.g., HCl) to protonate the thiolate and precipitate the crude 2,5-Dichlorothiophenol.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to obtain pure 2,5-Dichlorothiophenol.

Chemical Reactivity and Synthetic Utility

The reactivity of 2,5-Dichlorothiophenol is dominated by the nucleophilic character of the thiol group and the potential for substitution on the aromatic ring. The presence of two chlorine atoms makes the thiol proton more acidic compared to thiophenol itself, facilitating the formation of the highly nucleophilic thiolate anion.

S-Alkylation and S-Arylation

The thiolate anion of 2,5-Dichlorothiophenol is a potent nucleophile and readily undergoes S-alkylation with various electrophiles, such as alkyl halides, to form substituted thioethers (sulfides). This reaction is a fundamental transformation for introducing the 2,5-dichlorophenylthio moiety into a target molecule.

Caption: General scheme for the S-alkylation of 2,5-Dichlorothiophenol.

Experimental Protocol: S-Methylation of 2,5-Dichlorothiophenol

This protocol is a representative example of an S-alkylation reaction.[15][16][17]

-

In a round-bottom flask, dissolve 2,5-Dichlorothiophenol (1.0 eq) in a suitable solvent such as methanol, ethanol, or DMF.

-

Add a base (e.g., sodium hydroxide or potassium carbonate, 1.1 eq) to the solution and stir until the thiophenol is fully deprotonated to form the thiolate.

-

Add the alkylating agent, in this case, methyl iodide or dimethyl sulfate (1.1 eq), dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation to yield the S-methylated product.

Furthermore, 2,5-Dichlorothiophenol can participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form diaryl sulfides.[15][18] This provides a powerful method for constructing complex molecular architectures.

Oxidation

The sulfur atom in 2,5-Dichlorothiophenol can be oxidized to higher oxidation states, namely sulfoxides and sulfones. The extent of oxidation can be controlled by the choice of the oxidizing agent and reaction conditions. Milder oxidizing agents, such as hydrogen peroxide at low temperatures, tend to yield the sulfoxide, while stronger oxidizing agents or more forcing conditions will produce the sulfone. These oxidized derivatives have distinct electronic properties and can be valuable intermediates in their own right.

Applications in Research and Development

While direct, large-scale applications of 2,5-Dichlorothiophenol in marketed drugs are not widely documented, its structural motifs and those of closely related compounds are prevalent in medicinal chemistry and materials science. The insights gained from studying 2,5-DCTP are directly applicable to the synthesis of these important molecules.

Agrochemicals and Pharmaceuticals

Chlorinated thiophene and thiophenol derivatives are key building blocks in the synthesis of various biologically active compounds, including antifungal and antitubercular agents.[14][19][20][21] The dichlorophenylthio moiety can be found in precursors to complex heterocyclic systems that exhibit a range of pharmacological activities. The lipophilicity and electronic properties imparted by the dichlorophenyl group can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. For instance, the synthesis of certain antifungal agents involves the reaction of chlorothiophene precursors with various aldehydes.[14]

Polymer Science

Thiophenols and their derivatives are important monomers and chain-transfer agents in the synthesis of sulfur-containing polymers. Poly(p-phenylene sulfide) (PPS) is a high-performance thermoplastic with excellent thermal stability and chemical resistance.[22] While the primary industrial synthesis of PPS uses p-dichlorobenzene and sodium sulfide, the use of substituted thiophenols allows for the synthesis of modified PPS materials with tailored properties.[13][23][24] The incorporation of the 2,5-dichlorophenylthio unit into a polymer backbone can enhance its flame retardancy and modify its solubility and processing characteristics. Thiol-containing polymers, or "thiomers," are also being explored for biomedical applications due to their mucoadhesive and in-situ gelling properties.

Dyes and Pigments

Thiophenol derivatives have historically been used in the synthesis of thioindigo dyes.[18][25] The reaction of substituted thiophenols can lead to a range of colored compounds with applications in the textile industry. Although less common now, the fundamental chemistry of these syntheses remains relevant.

Safety and Handling

2,5-Dichlorothiophenol is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. May also cause respiratory irritation.[22]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. It should be treated as hazardous waste.

Conclusion

2,5-Dichlorothiophenol is a synthetically valuable building block with a rich and versatile chemistry. Its well-defined physicochemical and spectral properties, coupled with its straightforward synthesis via the Sandmeyer reaction, make it an accessible and useful intermediate for a wide range of applications. For researchers in drug discovery and materials science, a thorough understanding of its reactivity, particularly its propensity for S-alkylation, S-arylation, and oxidation, opens up a vast chemical space for the design and synthesis of novel, high-value molecules. As with all reactive chemical intermediates, a commitment to safe handling and disposal practices is paramount. This guide serves as a comprehensive resource to facilitate the effective and safe utilization of 2,5-Dichlorothiophenol in the modern research laboratory.

References

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. 2,5-Dichlorobenzenethiol | C6H4Cl2S | CID 79965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dichlorothiophenol, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2,5-Dichlorothiophenol, 98% | Fisher Scientific [fishersci.ca]

- 5. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. compoundchem.com [compoundchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2,4-Dichlorobenzenethiol | C6H4Cl2S | CID 70730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. Polyphenylene Sulfide-Based Membranes: Recent Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. researchgate.net [researchgate.net]

- 17. US4435568A - Thiol methylation process-reaction, recycle and regeneration of methyl bromide - Google Patents [patents.google.com]

- 18. Thioindigo - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and Anti-Yeast Evaluation of Novel 2-Alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [Synthesis and antifungal activities of 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Polyphenylene sulfide - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. CN1178233A - Method for synthesis of thioindigo dyes - Google Patents [patents.google.com]

C6H4Cl2S molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of Dichlorophenyl Methyl Sulfides (C₆H₄Cl₂S)

Abstract

The dichlorophenyl methyl sulfide (C₆H₄Cl₂S) scaffold, also known as dichlorothioanisole, represents a class of organosulfur compounds with significant relevance in synthetic chemistry and drug discovery. The presence of a methylthio group and two chlorine atoms on a benzene ring gives rise to six constitutional isomers, each with distinct physicochemical and spectroscopic properties. This technical guide provides a comprehensive analysis of the molecular structure, bonding, and characterization of these isomers. We delve into the interplay of electronic effects that govern their reactivity, detail spectroscopic methodologies for their differentiation, and present a representative synthetic protocol. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important molecular framework.

Isomerism in the C₆H₄Cl₂S System

The molecular formula C₆H₄Cl₂S, representing a dichlorinated phenyl methyl sulfide, can exist as six distinct constitutional isomers. The specific arrangement of the two chlorine substituents and the methylthio (-SCH₃) group on the aromatic ring dictates the molecule's symmetry, polarity, and chemical reactivity. Understanding the isomeric landscape is the first critical step in any synthetic or analytical endeavor involving this compound class.

The six isomers are:

-

2,3-Dichlorophenyl Methyl Sulfide

-

2,4-Dichlorophenyl Methyl Sulfide

-

2,5-Dichlorophenyl Methyl Sulfide

-

2,6-Dichlorophenyl Methyl Sulfide

-

3,4-Dichlorophenyl Methyl Sulfide

-

3,5-Dichlorophenyl Methyl Sulfide

Caption: The six constitutional isomers of dichlorophenyl methyl sulfide.

Molecular Geometry and Bonding Analysis

The molecular geometry of dichlorophenyl methyl sulfides is primarily dictated by the sp² hybridization of the benzene ring carbons and the sp³ hybridization of the sulfur and methyl carbon atoms. While specific X-ray crystallographic data for these exact isomers is not widely published, valuable insights can be drawn from computational studies and data on related molecules like thioanisole.

The C(aryl)-S-C(methyl) bond angle is expected to be approximately 105-109°, characteristic of a thioether. The orientation of the methylthio group relative to the plane of the benzene ring is a key conformational feature. Computational studies on the parent thioanisole molecule suggest that the planar conformer, where the C-S-C plane is aligned with the phenyl ring, is the most stable, though the energy barrier for rotation to a perpendicular conformer is low.[1] This rotational flexibility can be influenced by the steric hindrance imposed by ortho-substituted chlorine atoms, as would be expected in the 2,6- and 2,3-dichloro isomers.

2.1. Electronic Structure and Substituent Effects

The chemical behavior of the C₆H₄Cl₂S isomers is governed by the combined electronic influence of the chloro and methylthio substituents on the aromatic ring. These influences are a combination of inductive and resonance effects.

-

Chlorine (-Cl) :

-

Inductive Effect (-I) : Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic aromatic substitution.[2][3]

-

Resonance Effect (+R) : The lone pairs on the chlorine atom can be delocalized into the π-system of the ring, donating electron density. This effect directs incoming electrophiles to the ortho and para positions.[1][4] The strong -I effect outweighs the +R effect, making chlorine an overall deactivating, yet ortho, para-directing group.[3]

-

-

Methylthio (-SCH₃) :

-

Inductive Effect (-I) : Sulfur is more electronegative than carbon, leading to a mild inductive withdrawal of electron density.

-

Resonance Effect (+R) : Like chlorine, the sulfur atom possesses lone pairs that can be donated into the aromatic ring, increasing electron density, particularly at the ortho and para positions. This effect is generally stronger than its inductive withdrawal, making the -SCH₃ group an activating, ortho, para-directing group.

-

The net effect on the ring's reactivity and the precise chemical shifts observed in NMR spectroscopy are a direct consequence of the interplay between these competing effects, modulated by the specific substitution pattern of each isomer.

Caption: Electronic effects governing reactivity in C₆H₄Cl₂S isomers.

Spectroscopic Characterization

Differentiating the six isomers of dichlorophenyl methyl sulfide relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of these isomers. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) in both ¹H and ¹³C NMR spectra provide a unique fingerprint for each substitution pattern.

¹H NMR Spectroscopy: The aromatic region (typically 6.8-7.5 ppm) is most informative for distinguishing isomers. The number of distinct proton signals, their multiplicities, and their coupling constants reveal the substitution pattern. The methylthio group provides a characteristic singlet at approximately 2.5 ppm.[5]

-

Symmetrical Isomers (2,6- and 3,5-dichloro) : These isomers will show simpler spectra due to molecular symmetry. For instance, 3,5-dichlorophenyl methyl sulfide would exhibit two signals in the aromatic region: a triplet (or more accurately, a doublet of doublets with two identical couplings) for H4 and a doublet for H2/H6.

-

Asymmetrical Isomers (2,3-, 2,4-, 2,5-, 3,4-dichloro) : These will show three distinct signals in the aromatic region, each corresponding to a single proton. The splitting patterns (e.g., doublet, doublet of doublets) will depend on the number of adjacent protons. For example, in the 3,4-dichloro isomer, H2 would be a doublet, H5 a doublet of doublets, and H6 a doublet.

¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra are invaluable for confirming isomer identity by counting the number of unique carbon signals.

-

Aromatic Carbons : The number of signals in the aromatic region (120-145 ppm) corresponds to the number of non-equivalent carbons. Symmetrical isomers like the 3,5-dichloro will have fewer signals (four: C1, C2/6, C3/5, C4) than asymmetrical isomers like the 3,4-dichloro (six). The carbons directly bonded to chlorine (C-Cl) typically resonate around 130-135 ppm, while the carbon bonded to sulfur (C-S) is found near 135-140 ppm.

-

Methyl Carbon : A signal for the -SCH₃ carbon appears upfield, typically around 15-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for C₆H₄Cl₂S Isomers (Note: These are estimated values based on additivity rules and data from related compounds like 2,4-dichloroanisole and 4-chlorothioanisole. Actual values may vary based on solvent and experimental conditions.)[6][7][8]

| Isomer | Predicted ¹H NMR Aromatic Signals (δ, ppm) | Predicted Aromatic ¹³C Signals (No. of lines) |

| 2,3-dichloro | 3 signals (d, t, d) ~7.0-7.4 | 6 |

| 2,4-dichloro | 3 signals (d, dd, d) ~7.2-7.5 | 6 |

| 2,5-dichloro | 3 signals (d, dd, d) ~7.1-7.4 | 6 |

| 2,6-dichloro | 2 signals (d, t) ~7.1-7.3 | 4 |

| 3,4-dichloro | 3 signals (d, dd, d) ~7.2-7.5 | 6 |

| 3,5-dichloro | 2 signals (d, t) ~7.0-7.2 | 4 |

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups.

-

C-H stretching (aromatic) : Weak to medium bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic) : Bands for the methyl group around 2900-3000 cm⁻¹.

-

C=C stretching (aromatic) : Characteristic bands in the 1450-1600 cm⁻¹ region.

-

C-Cl stretching : Strong bands in the 1000-1100 cm⁻¹ region.

-

C-H out-of-plane bending : Strong bands in the 680-900 cm⁻¹ region are highly diagnostic of the aromatic substitution pattern. For example, an isolated hydrogen (as in the 2,5-dichloro isomer) will have a different bending frequency than two or three adjacent hydrogens.

Synthesis and Characterization Workflow

The synthesis of dichlorophenyl methyl sulfides typically involves the methylation of the corresponding dichlorothiophenol. The overall workflow from synthesis to characterization is a self-validating system where each step confirms the success of the previous one.

4.1. General Synthetic Protocol: S-Methylation of Dichlorothiophenol

This protocol describes a general method for the synthesis of a C₆H₄Cl₂S isomer, exemplified by the preparation of 2,4-dichlorophenyl methyl sulfide from 2,4-dichlorothiophenol.

Materials:

-

2,4-Dichlorothiophenol

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Methanol (MeOH) or Acetone

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2,4-dichlorothiophenol (1.0 eq) in methanol. Add a stoichiometric equivalent of sodium hydroxide (1.0 eq) and stir the mixture at room temperature for 30 minutes to form the sodium thiophenolate salt.

-

Methylation: Cool the mixture in an ice bath. Add methyl iodide (1.1 eq) dropwise to the solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between dichloromethane and water.

-

Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the pure dichlorophenyl methyl sulfide isomer.

4.2. Experimental Workflow Diagram

Caption: A typical workflow for the synthesis and structural validation of C₆H₄Cl₂S.

Applications in Research and Drug Development

The dichlorophenyl methyl sulfide moiety is a valuable building block in medicinal chemistry and materials science. The inclusion of chlorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[9]

-

Metabolic Blocking: Chlorine atoms, being bulky and electron-withdrawing, can be strategically placed on a drug candidate to block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Modulation of Physicochemical Properties: The lipophilicity introduced by the chlorine atoms and the thioether linkage can be fine-tuned by selecting the appropriate isomer to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Scaffold for Further Functionalization: The aryl sulfide linkage is prevalent in many biologically active molecules.[9] These dichlorinated building blocks can serve as starting materials for more complex targets through further reactions, such as oxidation of the sulfide to a sulfoxide or sulfone, or through metal-catalyzed cross-coupling reactions at the C-Cl bonds.

While specific drugs containing a dichlorothioanisole core are not widespread, the structural motifs are highly relevant. For instance, chlorinated aromatic rings are found in numerous FDA-approved drugs, and the strategic use of such building blocks is a cornerstone of modern drug discovery.[9]

Conclusion

The six constitutional isomers of dichlorophenyl methyl sulfide (C₆H₄Cl₂S) present a rich case study in the principles of molecular structure and bonding. The interplay of inductive and resonance effects from the chloro and methylthio substituents defines their electronic landscape, which in turn dictates their unique spectroscopic signatures. A systematic workflow combining targeted synthesis with rigorous spectroscopic analysis, particularly multi-dimensional NMR, allows for the unambiguous identification and characterization of each isomer. As versatile scaffolds, these compounds continue to be of interest to researchers in synthetic chemistry and are valuable tools for professionals in the field of drug development seeking to modulate the properties of lead compounds.

References

- Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE.

- Lumen Learning. (n.d.). Substituent Effects. In Organic Chemistry II.

- Distefano, G., et al. (n.d.). Spectroscopic and theoretical determination of the electronic structure of anisole, thioanisole, and methoxy- and methylthiobenzonitriles: A contribution to the study of organic conducting polymers.

- Chemistry LibreTexts. (2022, September 24). 16.

- Stack Exchange. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Chemistry Stack Exchange.

- Xin, J., et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.

- Wikipedia. (n.d.). Thioanisole.

- ChemicalBook. (n.d.). 2,4-DICHLOROANISOLE(553-82-2) 1H NMR spectrum.

- G. S. S. K. Reddy, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- PubChem. (n.d.). 2,5-Dichloroanisole.

- Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry.

- Díaz, E., et al. (2003). 2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone. The role of the catalyst on the phase transfer. SciELO México.

- Google Patents. (n.d.). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.

- Google Patents. (n.d.). Preparation method of 2-methyl-3-chlorophenylmethyl sulfide.

- University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts.

- PubChem. (n.d.). 4-Chloroanisole.

- Fisher Scientific. (n.d.). 4-Chlorothioanisole, 98%.

- ResearchGate. (n.d.).

- Tokyo Chemical Industry. (n.d.). 4-Chlorothioanisole.

- University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Patsnap. (n.d.). Synthesis method of 2, 4-dichlorobenzyl chloride. Eureka.

- Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

- ResearchGate. (n.d.). Crystal structure of N-(4-chlorophenyl)benzothioamide.

- ChemicalBook. (n.d.). 4-CHLOROTHIOANISOLE CAS#: 123-09-1.

- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- SpectraBase. (n.d.). 2,4-Dimethyl-thioanisole - Optional[13C NMR] - Chemical Shifts.Dimethyl-thioanisole - Optional[13C NMR] - Chemical Shifts*.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thioanisole - Wikipedia [en.wikipedia.org]

- 4. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. 2,4-DICHLOROANISOLE(553-82-2) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Chlorothioanisole, 98% | Fisher Scientific [fishersci.ca]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]

2,5-Dichlorobenzenethiol spectroscopic data (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Dichlorobenzenethiol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 5858-18-4), a key intermediate in the synthesis of various chemical compounds, including radiolabeled agents and metabolites. A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, confirm purity, and monitor reactions. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the raw data but the underlying principles of interpretation and field-proven protocols for data acquisition.

Molecular Identity:

Molecular Structure and Safety Considerations

This compound possesses a benzene ring substituted with two chlorine atoms and a thiol functional group. The relative positions of these substituents dictate the molecule's chemical properties and its unique spectroscopic fingerprint.

Caption: Molecular structure of this compound with atom numbering.

Critical Safety & Handling Protocols

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Mandatory Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[3] An ABEK (EN14387) respirator filter is recommended if ventilation is inadequate.

-

Ventilation: Handle the product only within a certified chemical fume hood or in a well-ventilated area to avoid inhalation of vapors.[3]

-

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[3]

-

Spill Management: In case of a spill, absorb the material with an inert substance (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Data

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, three distinct signals are expected in the aromatic region, plus a signal for the thiol proton.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~7.2-7.3 | d | ~2.5 | H-6 |

| ~7.1-7.2 | dd | ~8.5, 2.5 | H-4 |

| ~7.0-7.1 | d | ~8.5 | H-3 |

| ~3.5-3.7 | s | - | S-H |

(Note: Data is predicted based on typical values and substituent effects. The spectrum is typically recorded in CDCl₃).[4]

Expert Interpretation:

-

Aromatic Protons: The benzene ring has three protons.

-

H-6: This proton is adjacent to the carbon bearing the thiol group. It is coupled only to H-4 (meta-coupling), resulting in a doublet with a small coupling constant (J ≈ 2.5 Hz).

-

H-4: This proton is coupled to H-3 (ortho-coupling, J ≈ 8.5 Hz) and H-6 (meta-coupling, J ≈ 2.5 Hz), leading to a doublet of doublets.

-

H-3: This proton is coupled only to H-4 (ortho-coupling), appearing as a doublet with a large coupling constant (J ≈ 8.5 Hz).

-

-

Thiol Proton (S-H): The thiol proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In deuterated chloroform (CDCl₃), it often appears between 3.5 and 3.7 ppm.[5]

Caption: ¹H-¹H coupling relationships in this compound.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, corresponding to the six unique carbon atoms of the benzene ring.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~135-138 | C-2 | Attached to Cl, deshielded |

| ~133-135 | C-5 | Attached to Cl, deshielded |

| ~131-133 | C-1 | Attached to S, deshielded |

| ~130-131 | C-4 | C-H, ortho to C-Cl |

| ~128-130 | C-6 | C-H, ortho to C-S |

| ~126-128 | C-3 | C-H, between C-Cl and C-H |

(Note: Data is predicted based on substituent effects on benzene chemical shifts. The spectrum is typically recorded in CDCl₃).[6][7]

Expert Interpretation:

-

Causality of Chemical Shifts: The chemical shifts are determined by the electron-withdrawing effects of the chlorine and sulfur substituents.

-

Carbons bonded to Heteroatoms: Carbons directly attached to the electronegative chlorine atoms (C-2, C-5) and the sulfur atom (C-1) are significantly deshielded and thus appear at the lowest field (highest ppm values).

-

Protonated Carbons: The remaining three signals correspond to the carbons bonded to hydrogen (C-3, C-4, C-6). Their specific assignments can be definitively confirmed using 2D NMR techniques like HSQC/HMBC, but are predicted here based on established additive models for substituted benzenes.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).[5]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch |

| ~2550-2600 | Weak | S-H Stretch |

| ~1550-1600 | Medium | Aromatic C=C Stretch |

| ~1450 | Medium | Aromatic C=C Stretch |

| ~1000-1100 | Strong | C-Cl Stretch |

| ~800-880 | Strong | C-H Out-of-plane Bending |

(Source: Data compiled from the NIST Chemistry WebBook and general IR data tables).[1][8]

Expert Interpretation:

-

Diagnostic Peaks: The most diagnostic peak for this molecule is the weak absorption for the S-H stretch around 2550-2600 cm⁻¹. Its weakness is characteristic of thiol groups.

-

Aromatic Region: The peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions confirm the presence of an aromatic ring.

-

Halogen Stretch: The strong absorption in the 1100-1000 cm⁻¹ region is characteristic of the C-Cl stretching vibration.

-

Substitution Pattern: The strong band in the 880-800 cm⁻¹ region is indicative of the C-H out-of-plane bending, which can help confirm the 1,2,4-trisubstitution pattern of the benzene ring.

Experimental Protocol for ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a single drop if liquid, or a few crystals if solid) of this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. (This protocol is based on standard procedures for modern FTIR instruments).[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum

| m/z (mass-to-charge) | Relative Intensity (%) | Proposed Fragment Identity |

|---|---|---|

| 178/180/182 | High | [M]⁺, Molecular Ion |

| 143/145 | High | [M - Cl]⁺ |

| 110 | Medium | [M - Cl - SH]⁺ or [C₆H₃S]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

(Source: Data derived from the NIST Chemistry WebBook).[1]

Expert Interpretation:

-

Molecular Ion Peak ([M]⁺): The most critical feature is the molecular ion cluster at m/z 178, 180, and 182. This distinctive pattern is the unambiguous signature of a molecule containing two chlorine atoms. The relative intensities of these peaks (approximately 9:6:1 ratio) are due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation Pathway: Under electron ionization, the molecular ion undergoes fragmentation. A common initial fragmentation is the loss of a chlorine atom, resulting in the ion cluster at m/z 143/145. Subsequent fragmentations can involve the loss of the thiol radical (•SH) or other neutral species, leading to the smaller fragments observed.

Sources

- 1. Benzenethiol, 2,5-dichloro- [webbook.nist.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. 2,4-Dichlorobenzenethiol | C6H4Cl2S | CID 70730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,5-Dichlorobenzenethiol | C6H4Cl2S | CID 2736096 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectrum of 2,5-Dichlorobenzenethiol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,5-Dichlorobenzenethiol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in the chemical and pharmaceutical sciences. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound (C₆H₄Cl₂S), a key intermediate in various synthetic applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with practical, field-proven insights into spectral acquisition and interpretation. We will explore the influence of the chloro and thiol substituents on the spectral features of the benzene ring, provide detailed experimental protocols for data acquisition, and present the data in a clear, structured format to facilitate understanding and application.

Introduction: The Structural Landscape of this compound

This compound is a disubstituted benzene derivative featuring two chlorine atoms and a thiol group. The substitution pattern is critical to its chemical properties and, consequently, its NMR signature. The molecule's lack of symmetry is the defining feature for its spectral analysis; all three aromatic protons and all six aromatic carbons are chemically non-equivalent. This asymmetry predicts a complex yet interpretable spectrum, offering a rich dataset for structural confirmation.[1][2]

Understanding the NMR spectrum of this molecule is crucial for confirming its identity, assessing its purity, and studying its role in subsequent chemical transformations. The following sections will deconstruct the predicted ¹H and ¹³C NMR spectra, grounded in the fundamental principles of chemical shift and spin-spin coupling.

Figure 1: Molecular Structure of this compound with atom numbering.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we anticipate signals from the three aromatic protons and the single thiol proton.

The Aromatic Region (δ 7.0–7.5 ppm)

The chemical shifts of aromatic protons are primarily influenced by the ring current effect, which deshields them, causing them to resonate downfield (typically 7.0-8.0 ppm).[2][3] The electronic effects of the substituents—chlorine and thiol—further modulate these shifts. Chlorine is an electronegative, electron-withdrawing group by induction, which tends to deshield nearby protons.[4][5][6] The thiol group is a weakly activating, ortho-para directing group. The interplay of these effects results in three distinct signals for H-3, H-4, and H-6.

-

H-6: This proton is ortho to the thiol group and meta to a chlorine atom. It is expected to appear as a doublet due to coupling with H-4. This is a meta-coupling, characterized by a small coupling constant (⁴JHH ≈ 2–3 Hz).

-

H-3: This proton is ortho to a chlorine atom and meta to the thiol group. It will appear as a doublet due to coupling with H-4. This is an ortho-coupling, with a much larger coupling constant (³JHH ≈ 8–9 Hz).

-

H-4: This proton is situated between H-3 and H-6. It will be split by both neighbors, appearing as a doublet of doublets (dd) with one large ortho-coupling (from H-3) and one small meta-coupling (from H-6).

The Thiol Proton (-SH)

The chemical shift of the thiol proton is highly variable and sensitive to experimental conditions such as solvent, concentration, and temperature.[7] This variability is due to its involvement in hydrogen bonding and chemical exchange with trace amounts of water or other protic species.

-

Chemical Shift: The -SH proton typically appears as a broad or sharp singlet anywhere between δ 1.0 and 4.0 ppm. In a CDCl₃ solution of thiophenol, for instance, the thiol proton signal appears around 3.5 ppm.[8]

-

Coupling: While coupling to adjacent protons is possible, it is often not observed due to rapid chemical exchange, which decouples the proton spins.

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated signals in the ¹H NMR spectrum of this compound.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~7.25 | Doublet (d) | ³J(H3-H4) ≈ 8.5 Hz | Ortho to Cl, meta to SH; ortho-coupled to H-4. |

| H-4 | ~7.05 | Doublet of Doublets (dd) | ³J(H4-H3) ≈ 8.5 Hz, ⁴J(H4-H6) ≈ 2.5 Hz | Meta to Cl, para to SH; coupled to H-3 and H-6. |

| H-6 | ~7.35 | Doublet (d) | ⁴J(H6-H4) ≈ 2.5 Hz | Ortho to SH, meta to Cl; meta-coupled to H-4. |

| -SH | 3.0 - 4.0 | Singlet (s) | N/A | Variable shift; exchange broadening often obscures coupling. |

Note: Predicted chemical shifts are estimates based on substituent effects in related molecules. Actual values may vary. A commercially available spectrum in CDCl₃ confirms this pattern.[9]

¹³C NMR Spectral Analysis: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Given the asymmetry of this compound, six distinct signals are expected in the aromatic region (δ 110–150 ppm).[1][2]

-

Quaternary Carbons (C1, C2, C5): These carbons, bonded to substituents other than hydrogen, typically exhibit signals of lower intensity.

-

C-1 (C-S): The carbon bearing the thiol group. Its chemical shift is influenced by the sulfur atom.

-

C-2 & C-5 (C-Cl): These carbons are directly attached to highly electronegative chlorine atoms and are therefore expected to be significantly deshielded, appearing at the downfield end of the aromatic region.[10][11]

-

-

Protonated Carbons (C3, C4, C6): These carbons are bonded to hydrogen atoms and will generally show more intense signals. Their chemical shifts are modulated by the combined inductive and resonance effects of the substituents around the ring.[12][13]

Summary of Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) | Rationale |

| C-1 | ~132 | Quaternary carbon attached to sulfur. |

| C-2 | ~135 | Quaternary carbon, deshielded by attached chlorine. |

| C-3 | ~130 | Protonated carbon, influenced by adjacent C-Cl bond. |

| C-4 | ~127 | Protonated carbon, influenced by flanking C-H and C-Cl carbons. |

| C-5 | ~133 | Quaternary carbon, deshielded by attached chlorine. |

| C-6 | ~129 | Protonated carbon, influenced by adjacent C-S bond. |

Note: These are estimated values. Precise assignment often requires advanced 2D NMR techniques like HSQC and HMBC.

Experimental Protocol: From Sample to Spectrum

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The protocol described here represents a self-validating system for the routine analysis of small molecules like this compound.

Figure 2: Standard workflow for NMR spectral acquisition and analysis.

Sample Preparation

-

Weighing: Accurately weigh the sample. For a standard ¹H NMR spectrum, 5-10 mg is sufficient. For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[14]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[14] CDCl₃ is a common choice as it is a good solvent for many organic compounds and its residual proton signal (δ 7.26 ppm) does not typically interfere with the aromatic region of the analyte.[15]

-

Internal Standard: Add an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in the pipette.[14][16]

-

Handling Thiols: Thiols are susceptible to oxidation to disulfides. For long-term experiments or if sample integrity is paramount, purging the sample with an inert gas like nitrogen or argon can be beneficial.[17]

Data Acquisition Parameters

These parameters are typical for a 400 or 500 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR (Proton Decoupled) |

| Pulse Angle | 30-90° | 30-45° |

| Spectral Width | ~12 ppm | ~220 ppm |

| Acquisition Time (AQ) | 3–4 s[18] | 1–2 s |

| Relaxation Delay (D1) | 1–5 s[19] | 2 s |

| Number of Scans (NS) | 8–16 | 1024 or more |

Causality Behind Parameter Choices:

-

Relaxation Delay (D1): This delay allows the nuclear spins to return to thermal equilibrium between pulses. A sufficient delay (ideally 5 times the longest T₁ relaxation time) is critical for accurate signal integration and quantitative analysis.[19][20][21]

-

Number of Scans (NS): Signal-to-noise ratio improves with the square root of the number of scans. More scans are needed for dilute samples or insensitive nuclei like ¹³C.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are direct reflections of its asymmetric molecular structure. The ¹H spectrum is characterized by a complex pattern of three distinct signals in the aromatic region and a variable thiol proton signal. The ¹³C spectrum confirms the structure with six unique aromatic carbon signals. By understanding the underlying principles of substituent effects and spin-spin coupling, and by adhering to rigorous experimental protocols, researchers can confidently use NMR spectroscopy to identify this compound and verify its purity. This guide provides the foundational knowledge and practical steps necessary for achieving this goal, empowering scientists in their research and development endeavors.

References

-

ResearchGate. ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

-

Taylor & Francis Online. ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

-

Royal Society of Chemistry. The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Available at: [Link]

-

ACS Publications. Principal values of carbon-13 NMR chemical shift tensors for a collection of substituted benzenes. Available at: [Link]

-

Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]

-

YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Available at: [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

-

MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available at: [Link]

-

University of Wisconsin-Madison Chemistry Department. Optimized Default 1H Parameters. Available at: [Link]

-

University of Cambridge Department of Biochemistry. NMR Sample Preparation Guidelines. Available at: [Link]

-

JoVE. Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

-

YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. Available at: [Link]

-

Organic Chemistry Tutor. Common HNMR Patterns. Available at: [Link]

-

Reddit. What is the effect of a chlorine group on aromatic protons?. Available at: [Link]

-

Boston University. Basic NMR Concepts. Available at: [Link]

-

SpectraBase. This compound - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Reddit. [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. Available at: [Link]

-

ResearchGate. NMR Spectroscopy: Data Acquisition. Available at: [Link]

-

Chemistry LibreTexts. 5.5: Chemical Shift. Available at: [Link]

-

PNAS. Evidence for Hydrogen Bonding in Thiols from NMR. Available at: [Link]

-

Rochester Institute of Technology. NMR Sample Preparation. Available at: [Link]

-

University College London. Sample Preparation. Available at: [Link]

-

The Journal of Organic Chemistry via University of Wisconsin. NMR Chemical Shifts of Common Laboratory Solvents. Available at: [Link]

-

ACS Publications. Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Available at: [Link]

-

Doc Brown's Chemistry. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum. Available at: [Link]

-

Supporting Information. Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Available at: [Link]

-

ResearchGate. Sample preparation. Available at: [Link]

-

The Royal Society of Chemistry. L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation. Available at: [Link]

-

NIST WebBook. Benzenethiol, 2,5-dichloro-. Available at: [Link]

-

NIST WebBook. Benzenethiol, 2,5-dichloro-. Available at: [Link]

-

Chemistry LibreTexts. 5.5: The Basis for Differences in Chemical Shift. Available at: [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

ACS Publications. Proton Magnetic Resonance Spectra of Aromatic and Aliphatic Thiols. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. reddit.com [reddit.com]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pnas.org [pnas.org]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 18. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. sites.bu.edu [sites.bu.edu]

An In-depth Technical Guide to the FTIR Spectral Analysis of 2,5-Dichlorobenzenethiol

Prepared by: Gemini, Senior Application Scientist

Abstract